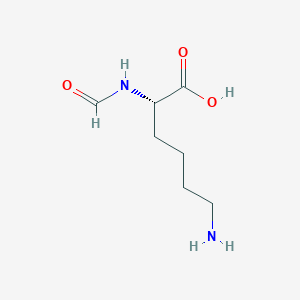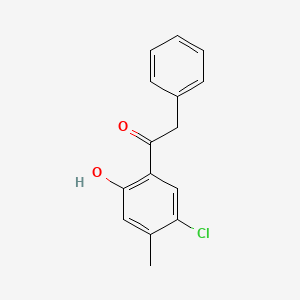
5'-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone (also known as 5-CHMP) is an organic compound with a molecular formula of C11H10ClO2. It is a white crystalline solid with a melting point of 65.5 °C. 5-CHMP is a chiral molecule, meaning it has two non-superimposable mirror images. It is a widely used starting material in organic synthesis, and has been used in a variety of scientific research applications.
科学的研究の応用
5-CHMP has been used in a variety of scientific research applications, including as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of enantiomerically pure compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel.
作用機序
The mechanism of action of 5-CHMP is largely dependent on its application. In the synthesis of organic compounds, 5-CHMP acts as a catalyst, facilitating the formation of covalent bonds between two molecules. In the synthesis of enantiomerically pure compounds, 5-CHMP acts as a reagent, forming a chiral center that can be used to control the stereochemistry of the product. In coordination chemistry, 5-CHMP acts as a ligand, binding to a metal ion to form a coordination complex.
Biochemical and Physiological Effects
Due to its limited use in humans, there is limited data available on the biochemical and physiological effects of 5-CHMP. In laboratory experiments, 5-CHMP has been shown to be non-toxic, non-irritating, and non-sensitizing. It has also been shown to have no mutagenic or carcinogenic effects.
実験室実験の利点と制限
The primary advantage of 5-CHMP in laboratory experiments is its ability to act as a catalyst, reagent, and ligand, depending on the application. This allows for the synthesis of a wide range of organic compounds, enantiomerically pure compounds, and coordination complexes. However, one limitation of 5-CHMP is its limited solubility in some solvents, which can lead to poor yields in some reactions.
将来の方向性
There are a number of potential future directions for 5-CHMP. These include its further use in the synthesis of organic compounds, enantiomerically pure compounds, and coordination complexes. It could also be used in the synthesis of new pharmaceuticals, such as novel anti-cancer drugs. Additionally, further research could be conducted to explore the potential applications of 5-CHMP in other areas, such as biochemistry and medicinal chemistry. Finally, further research could be conducted to explore the potential toxicological effects of 5-CHMP.
合成法
5-CHMP is typically synthesized through a method known as the Williamson ether synthesis. This method involves reacting an alkyl halide with an alkoxide, in the presence of a strong base, to produce an ether. In this case, the alkyl halide is 5-chloro-2-methylphenol, and the alkoxide is 2-phenylacetophenone. The reaction is shown below:
5-chloro-2-methylphenol + 2-phenylacetophenone → 5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone
特性
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-14(17)12(9-13(10)16)15(18)8-11-5-3-2-4-6-11/h2-7,9,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVVAMSUAANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



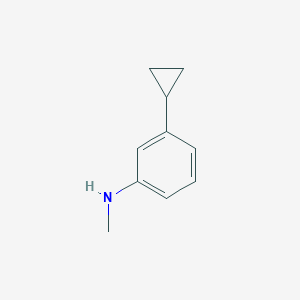
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

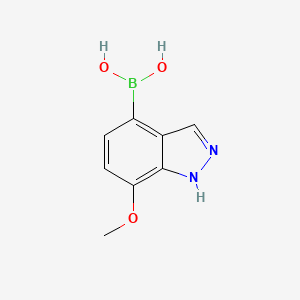
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
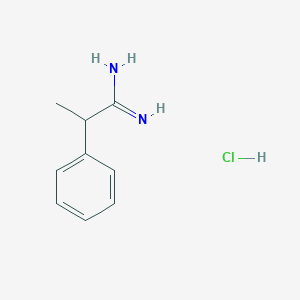
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)
